(5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a chlorophenoxyethoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with benzaldehyde under basic conditions to introduce the benzylidene group.
Attachment of the Chlorophenoxyethoxy Moiety: Finally, the chlorophenoxyethoxy group is introduced through a nucleophilic substitution reaction using a suitable chlorophenoxyethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
(5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-benzyl-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-benzyl-5-{2-[2-(2-fluorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-benzyl-5-{2-[2-(2-bromophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of the chlorophenoxyethoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3S2/c26-20-11-5-7-13-22(20)30-15-14-29-21-12-6-4-10-19(21)16-23-24(28)27(25(31)32-23)17-18-8-2-1-3-9-18/h1-13,16H,14-15,17H2/b23-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWZHHZLDGLRRV-KQWNVCNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=CC=C4Cl)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3OCCOC4=CC=CC=C4Cl)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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